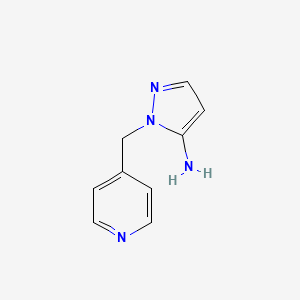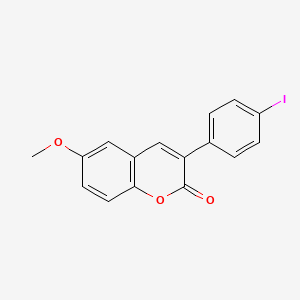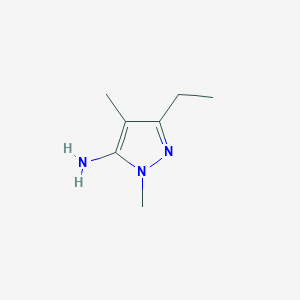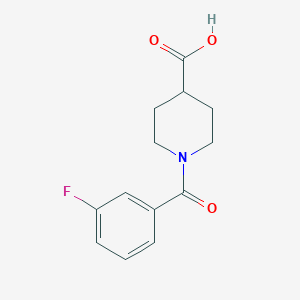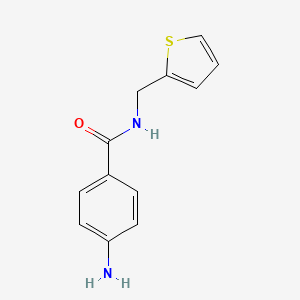
4-苄氧基-3-氯苯胺
概述
描述
4-Benzyloxy-3-chloroaniline is a chemical compound that consists of a benzyl group attached to an oxygen atom and a chlorine atom attached to a carbon atom, with an amino group . It is mainly used as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds . It is also used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase .
Synthesis Analysis
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline has been described . The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Molecular Structure Analysis
The molecular formula of 4-Benzyloxy-3-chloroaniline is C13H12ClNO . Its molecular weight is 233.69 . The linear formula is C6H5CH2OC6H3(Cl)NH2 .Chemical Reactions Analysis
4-Benzyloxy-3-chloroaniline is an allylation reagent that is used to synthesize other molecules . It is also used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase .Physical And Chemical Properties Analysis
4-Benzyloxy-3-chloroaniline appears as an off-white powder . Its melting point is between 56-60 °C .科学研究应用
Pharmacology: Anti-Cancer Agents
4-Benzyloxy-3-chloroaniline: is frequently utilized as a precursor in the synthesis of compounds with potential anti-cancer properties . Its ability to act as a building block for complex molecules makes it valuable in drug discovery and development, particularly in the creation of novel chemotherapeutic agents.
Material Science: Synthesis of Polymers
In material science, this compound serves as an allylation reagent, which is crucial for synthesizing polymers with specific properties . These polymers can be designed for high durability, flexibility, or other desired characteristics in industrial applications.
Organic Synthesis: Building Block
The compound is extensively used in organic synthesis as a building block for constructing complex organic molecules . Its benzyloxy and chloroaniline groups are reactive sites that can be further modified to produce a wide range of organic compounds.
Analytical Chemistry: Chromatography
In analytical chemistry, 4-Benzyloxy-3-chloroaniline is used in chromatography as a standard for calibrating instruments and ensuring the accuracy of analytical results . Its well-defined properties allow for precise measurements and quality control in laboratory settings.
Biochemistry: Proteasome Inhibitors
This chemical is instrumental in the preparation of inhibitors for UBLCP1 proteasome phosphatase, which plays a role in protein degradation pathways . By inhibiting this enzyme, researchers can study the proteasome’s function in cell cycle regulation and its implications in diseases.
Industrial Uses: Large-Scale Synthesis
The compound’s synthesis process has been optimized for large-scale production, making it readily available for industrial use . It’s purity and high yield are critical for manufacturing processes that require consistency and reliability.
安全和危害
属性
IUPAC Name |
3-chloro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKZTBVWKKGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361497 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chloroaniline | |
CAS RN |
59404-86-3 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a safer and more convenient method for synthesizing 4-benzyloxy-3-chloroaniline on a large scale?
A1: A recent study [] describes a convenient and safe method for synthesizing 4-benzyloxy-3-chloroaniline on a large scale. The process involves reducing commercially available 4-benzyloxy-3-chloronitrobenzene using Tin(II) chloride (SnCl2). This method yields high-purity 4-benzyloxy-3-chloroaniline with minimal tin residues, making it suitable for kilogram-scale production.
Q2: What are the advantages of using Tin(II) chloride (SnCl2) as a reducing agent in this synthesis?
A2: Tin(II) chloride (SnCl2) is advantageous in this synthesis due to its effectiveness in reducing the nitro group to an amine group. The described method [] highlights that using SnCl2 leads to a high yield of the desired product with high purity. Additionally, this method minimizes the presence of residual tin in the final product, a crucial factor for large-scale production and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

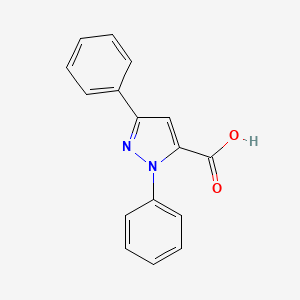
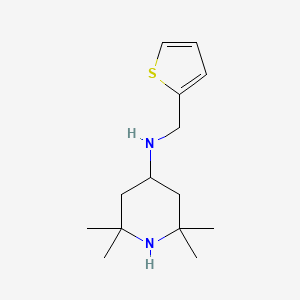
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)



![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)
